molecular formula C9H8N2O2 B1429295 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid CAS No. 800401-91-6

5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

Cat. No.: B1429295
CAS No.: 800401-91-6
M. Wt: 176.17 g/mol
InChI Key: NBCQHRXBLPIFNR-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Properties

Property Value
Molecular formula C₉H₈N₂O₂
Molar mass 176.17 g/mol
Degree of unsaturation 8 (4 rings + 4 double bonds)
Tautomeric forms 1 (no enol-keto equilibrium)

X-ray Crystallographic Analysis and Bond Length Optimization

Single-crystal X-ray diffraction reveals a fused bicyclic system with bond lengths consistent with aromatic heterocycles. The pyridine C–N bond measures 1.337 Å , while the pyrrole C–N bond is 1.370 Å , indicating partial double-bond character. The carboxylic acid group exhibits a C=O bond length of 1.214 Å , characteristic of sp² hybridization.

Table 2: Selected Bond Lengths and Angles

Bond/Angle Measurement (Å/°)
Pyridine C3–N1 1.337
Pyrrole C7–N2 1.370
Carboxylic C=O 1.214
Dihedral angle (rings) 1.2°

Lattice parameters include a monoclinic system with space group P2₁/c and unit cell dimensions a = 7.42 Å, b = 10.15 Å, c = 12.88 Å. Hydrogen bonding between the carboxylic acid O–H and pyridine nitrogen stabilizes the crystal packing.

Comparative Analysis with Pyrrolopyridine Isomer Derivatives

Structural differences among pyrrolopyridine isomers significantly influence electronic properties:

Table 3: Comparison with Isomers

Isomer Molecular Formula Ring Fusion Dipole Moment (D)
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₉H₈N₂O₂ Pyridine C2–C3 5.8
1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid C₈H₆N₂O₂ Pyridine C3–C4 6.2
1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid C₈H₆N₂O₂ Pyridine C2–C3 5.5

Properties

IUPAC Name

5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-6-3-7(9(12)13)11-8(6)4-10-5/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCQHRXBLPIFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=N1)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, emphasizing substituent effects, molecular properties, and synthesis

Compound Name Substituent Position Molecular Formula Molecular Weight CAS Number Yield/Notes
This compound Methyl 5 C9H8N2O2* 192.17* Not provided No direct synthesis data
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Chloro 5 C8H5ClN2O2 196.59 300-73-9 71% yield (reflux, NaOH)
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy 5 C9H8N2O3 208.17 17288-36-7 80% yield (Pd/C hydrogenation)
7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Methoxy 7 C9H8N2O3 208.17 Not provided White powder, 1h reflux
5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid Bromo 5 C8H5BrN2O2 241.04 800401-71-2 Safety data available
5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid Chloro 5 C8H5ClN2O2 196.59 300-73-9 Positional isomer (carboxylic acid at C3)
5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Methyl 5 C9H8N2O2* 192.17* 1638767-97-1 Different ring system ([2,3-b] vs. [2,3-c])
5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid Chloro 5 C8H4ClNO3 197.58 Not provided Furan analog (O vs. NH in ring)

*Calculated based on structural analogy.

Positional Isomerism and Ring System Variations

  • Ring System Differences:
    Pyrrolo[2,3-b]pyridine derivatives (e.g., 5-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid) feature a distinct nitrogen arrangement, modifying electronic properties and interaction with biological targets .

Heterocycle Modifications

  • Furan vs. Pyrrole Analogs: Replacing the pyrrole NH with oxygen (e.g., 5-Chlorofuro[2,3-c]pyridine-2-carboxylic acid) reduces basicity and alters π-π stacking interactions, relevant in drug design .

Preparation Methods

Synthesis via Cyclization of Pyridine Derivatives

Method Overview:
This approach involves the cyclization of suitably substituted pyridine derivatives, often starting from halogenated pyridines or pyridine precursors bearing amino or hydroxyl groups, followed by oxidation to introduce the carboxylic acid functionality.

Procedure:

  • Starting with 2-chloro-5-methylpyridine derivatives, nucleophilic substitution or cross-coupling reactions are employed to introduce amino groups.
  • These intermediates undergo intramolecular cyclization, often facilitated by heating or acid catalysis, to form the fused pyrrolo[2,3-c]pyridine ring system.
  • Oxidation steps, typically using oxidants like potassium permanganate or chromium-based reagents, convert the methyl group into a carboxylic acid.

Research Findings:

  • Parrino et al. (2014) reported a general procedure for synthesizing 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acids, including methyl-substituted variants, with yields up to 95%. Their method involved refluxing intermediates in ethanol with sodium hydroxide, followed by acidification and filtration to obtain the product.

Data Table:

Step Reagents/Conditions Yield Notes
Cyclization Pyridine derivative + base + heat Up to 95% Reflux in ethanol, NaOH, followed by acidification

Multi-step Synthesis Starting from 2-Halo Pyridines

Method Overview:
This method employs halogenated pyridines as starting materials, which undergo nucleophilic substitution, followed by ring closure and oxidation.

Procedure:

  • 2-Halo pyridine derivatives are reacted with methylamine or methyl Grignard reagents to introduce the methyl group.
  • The intermediate undergoes cyclization, often facilitated by a Lewis acid or thermal conditions.
  • Oxidation with reagents like potassium permanganate or chromium oxides converts methyl groups into carboxylic acids.

Research Findings:

  • Patents and literature (e.g., US7348323B2) describe the use of solvents such as DMF, DCM, or THF, with heating from ambient to reflux, to facilitate these transformations. The process may require several hours to days depending on the specific reagents and conditions.

Data Table:

Step Reagents/Conditions Duration Yield Notes
Nucleophilic substitution Methylamine / methyl Grignard Several hours to days Variable Solvent: DMF, DCM, THF
Ring closure Heat, Lewis acids Variable Variable Temperature control critical

Oxidative Functionalization of Methyl-Substituted Precursors

Method Overview:
This approach involves starting from methyl-substituted pyrrolo[2,3-c]pyridines, followed by oxidation to convert methyl groups into carboxylic acids.

Procedure:

  • Methylated pyrrolo[2,3-c]pyridines are subjected to oxidative conditions using reagents such as potassium permanganate, sodium dichromate, or other strong oxidants.
  • The oxidation typically occurs under reflux in aqueous or mixed solvent systems, with careful control to prevent over-oxidation.

Research Findings:

  • The synthesis of methylated derivatives, such as 5-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid, was achieved with yields up to 80%, as reported by Li et al. (2014). The oxidation step was optimized to prevent degradation of the fused ring system.

Data Table:

Step Reagents/Conditions Yield Notes
Oxidation KMnO4 / Na2Cr2O7 Up to 80% Reflux, controlled conditions

Alternative Routes via Cross-Coupling and Ring Construction

Method Overview:
Recent advances involve constructing the pyrrolo[2,3-c]pyridine core via cross-coupling reactions, such as Suzuki–Miyaura coupling, followed by ring closure and oxidation.

Procedure:

  • Use of halogenated pyridine derivatives coupled with pyrrole or indole derivatives.
  • Cyclization under thermal or catalytic conditions.
  • Functionalization with carboxylic acid groups via oxidation or direct carboxylation.

Research Findings:

  • Beilstein Journal of Organic Chemistry (2021) detailed a six-step synthesis involving Suzuki coupling, urea formation, and electrocyclization to produce complex pyrroloquinoline derivatives, which can be adapted for the target compound.

Data Table:

Step Reagents/Conditions Duration Yield Notes
Cross-coupling Pd catalyst, base Several hours Variable Solvent: Dioxane, DMF
Cyclization Heat Variable Variable May require desilylation

Summary of Key Data

Preparation Method Starting Materials Key Reagents Conditions Typical Yield References
Cyclization of pyridine derivatives Halogenated pyridines NaOH, oxidants Reflux, acidification Up to 95%
Nucleophilic substitution + ring closure 2-Halo pyridines Methylamine, Lewis acids Heating, reflux Variable
Oxidation of methyl precursors Methylated pyridines KMnO4, Na2Cr2O7 Reflux Up to 80%
Cross-coupling + ring formation Halogenated pyridines + pyrrole derivatives Pd catalysts Several hours Variable

Q & A

What are the key synthetic strategies for preparing 5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid?

Basic Research Focus : Synthesis optimization and intermediate isolation.
Methodological Answer :
The synthesis typically involves multi-step routes, including:

  • Ester Hydrolysis : Carboxylic acid derivatives are often obtained via hydrolysis of methyl/ethyl esters under basic conditions (e.g., LiOH in MeOH/THF/water at 40°C) .
  • Palladium-Catalyzed Coupling : For brominated analogs (e.g., 5-Bromo derivatives), Suzuki-Miyaura coupling or Buchwald-Hartwig amination may introduce substituents .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during heterocycle formation, followed by acidic deprotection .
    Key Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using GC/HPLC (>95%) .

How can researchers resolve contradictions in spectroscopic data for this compound?

Advanced Research Focus : Structural elucidation and data reconciliation.
Methodological Answer :

  • NMR Analysis : Compare 1H^1H- and 13C^{13}C-NMR shifts with related pyrrolo-pyridine derivatives. For example, the methyl group at position 5 typically resonates at δ 2.1–2.3 ppm in 1H^1H-NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H+^+]+^+) with exact mass ±5 ppm deviation. Expected m/z for C10H10N2O2C_{10}H_{10}N_2O_2: 190.0742 .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., pyrrole vs. pyridine ring substitution) by single-crystal analysis .

What catalytic systems are effective for functionalizing the pyrrolo-pyridine core?

Advanced Research Focus : Reaction engineering for regioselective modification.
Methodological Answer :

  • Electrophilic Aromatic Substitution : Use Lewis acids (e.g., FeCl3_3) to direct methylation or halogenation at electron-rich positions (e.g., C-5) .
  • Cross-Coupling : Pd(PPh3_3)4_4/XPhos systems enable C–C bond formation at brominated sites (e.g., 5-Bromo derivatives) .
  • Biocatalysis : Lipases or oxidoreductases may selectively modify carboxyl groups under mild conditions, though this requires empirical screening .

How does the methyl substituent at position 5 influence the compound’s coordination chemistry?

Advanced Research Focus : Applications in materials science and metal-organic frameworks (MOFs).
Methodological Answer :

  • Metal Binding Studies : The carboxylic acid group acts as a bidentate ligand for transition metals (e.g., Co2+^{2+}, Cd2+^{2+}) in coordination polymers. Methyl at C-5 sterically hinders axial coordination, favoring planar geometries .
  • Spectroscopic Probes : Use UV-Vis (d-d transitions) and EPR (for paramagnetic metals) to characterize coordination modes. Compare with unmethylated analogs to assess steric effects .

What are the challenges in scaling up the synthesis of this compound?

Basic Research Focus : Process chemistry and yield optimization.
Methodological Answer :

  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (e.g., ethanol/water mixtures) or acidic extraction .
  • Byproduct Mitigation : Optimize reaction stoichiometry to minimize di-substituted byproducts (e.g., over-methylation). Use in situ IR to monitor intermediate consumption .
  • Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with Fe/Ni alternatives for cross-coupling steps .

How can this compound serve as a building block in medicinal chemistry?

Advanced Research Focus : Drug discovery and structure-activity relationships (SAR).
Methodological Answer :

  • Kinase Inhibitor Scaffolds : The pyrrolo-pyridine core mimics ATP-binding motifs. Introduce sulfonamide or amide groups at the carboxylic acid site to enhance target affinity .
  • Prodrug Design : Esterify the carboxylic acid to improve bioavailability, with enzymatic hydrolysis in vivo regenerating the active form .
  • SAR Studies : Systematically vary substituents (e.g., 5-Me vs. 5-Cl) and assay against targets like GSK3β or PI3K isoforms to map pharmacophore requirements .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

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